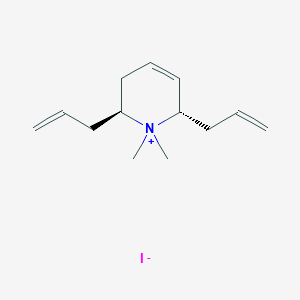
(2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with dimethyl and prop-2-en-1-yl groups. The iodide ion serves as the counterion, stabilizing the positively charged pyridinium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with appropriate alkyl halides under basic conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine derivative.
Substitution: The prop-2-en-1-yl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the corresponding pyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions between pyridinium ions and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in various biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The pyridinium core is a common motif in many biologically active molecules, and modifications of this structure can lead to the development of new drugs.
Industry
In the industrial sector, (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ion can form electrostatic interactions with negatively charged sites on proteins, leading to changes in their activity. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester:
Uniqueness
The uniqueness of (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE lies in its specific substitution pattern and the presence of the iodide counterion. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H22IN |
|---|---|
Molecular Weight |
319.22 g/mol |
IUPAC Name |
(2S,6S)-1,1-dimethyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-ium;iodide |
InChI |
InChI=1S/C13H22N.HI/c1-5-8-12-10-7-11-13(9-6-2)14(12,3)4;/h5-7,10,12-13H,1-2,8-9,11H2,3-4H3;1H/q+1;/p-1/t12-,13-;/m0./s1 |
InChI Key |
YBUATZLHTHCFCQ-QNTKWALQSA-M |
Isomeric SMILES |
C[N+]1([C@H](CC=C[C@@H]1CC=C)CC=C)C.[I-] |
Canonical SMILES |
C[N+]1(C(CC=CC1CC=C)CC=C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


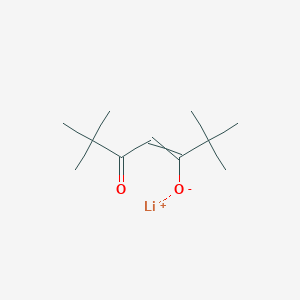
![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
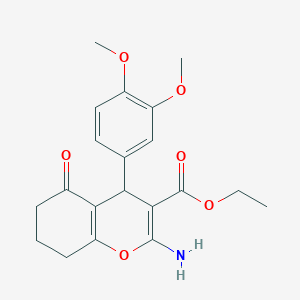
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)
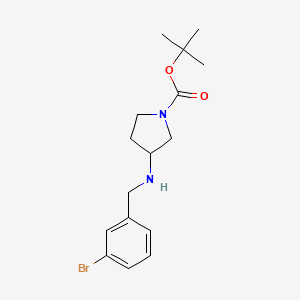
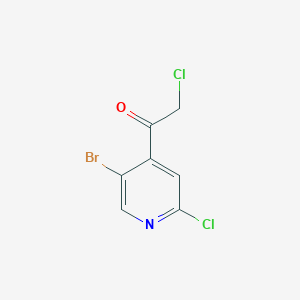
![N-[2-(2-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B12449378.png)

![1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one](/img/structure/B12449400.png)

![8-Tert-butyl 6-ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B12449402.png)
![4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B12449409.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12449410.png)
